molecular formula C14H12BrNO4S B2984776 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid CAS No. 941196-03-8

4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid

Cat. No.: B2984776
CAS No.: 941196-03-8
M. Wt: 370.22
InChI Key: MDJTWFKHYMOLDR-UHFFFAOYSA-N
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Description

4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C14H12BrNO4S and a molecular weight of 370.22 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, a phenyl group, and a sulfamoyl group attached to a benzoic acid core. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid typically involves a multi-step process. One common method includes the bromination of 3-[methyl(phenyl)sulfamoyl]benzoic acid using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., sodium borohydride, hydrogen gas), solvents (e.g., ethanol, methanol).

Major Products Formed

Scientific Research Applications

4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfamoyl group can form hydrogen bonds with target proteins, while the bromine atom may participate in halogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid is unique due to the presence of both the bromine atom and the sulfamoyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

4-bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4S/c1-16(11-5-3-2-4-6-11)21(19,20)13-9-10(14(17)18)7-8-12(13)15/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJTWFKHYMOLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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